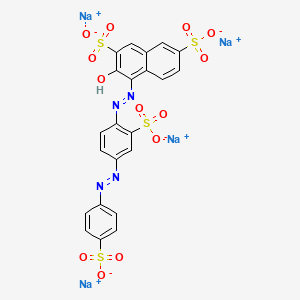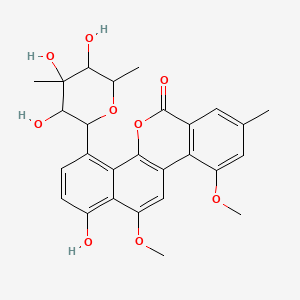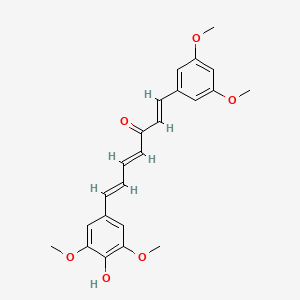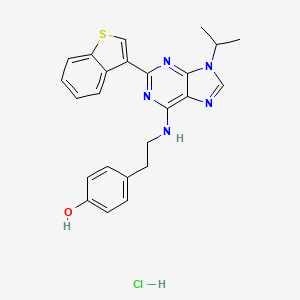![molecular formula C23H21NO2 B10766599 [1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-7-hydroxyindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766599.png)
[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-7-hydroxyindol-3-yl]-naphthalen-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-7-hydroxyindol-3-yl]-naphthalen-1-ylmethanone is a synthetic compound characterized by the presence of deuterium atoms, which are isotopes of hydrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-7-hydroxyindol-3-yl]-naphthalen-1-ylmethanone typically involves multiple steps:
Deuteration of Butyl Group: The butyl group is selectively deuterated using deuterium gas (D₂) under high pressure and temperature conditions.
Formation of Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, involving the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The deuterated butyl group is then coupled with the indole derivative using a palladium-catalyzed cross-coupling reaction.
Final Assembly: The naphthalen-1-ylmethanone moiety is introduced through a Friedel-Crafts acylation reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity deuterium gas and advanced catalytic systems would be essential to maintain the integrity of the deuterated product.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group on the indole ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group in the naphthalen-1-ylmethanone moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation with bromine (Br₂) or chlorine (Cl₂).
Major Products
Oxidation: Formation of indole-7-one derivatives.
Reduction: Formation of naphthalen-1-ylmethanol.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
科学的研究の応用
Chemistry
This compound is used as a model molecule in studies of isotope effects, particularly in understanding how deuterium substitution affects reaction kinetics and mechanisms.
Biology
In biological research, the compound can be used to study metabolic pathways involving indole derivatives and their interactions with cellular receptors.
Medicine
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as deuterated polymers, which have unique physical and chemical properties.
作用機序
The mechanism by which [1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-7-hydroxyindol-3-yl]-naphthalen-1-ylmethanone exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The presence of deuterium atoms can alter the compound’s binding affinity and metabolic stability, leading to distinct biological effects. The pathways involved may include modulation of signal transduction processes and inhibition of specific enzymes.
類似化合物との比較
Similar Compounds
- [1-(2,2,3,3,4,4,4-heptafluorobutyl)-7-hydroxyindol-3-yl]-naphthalen-1-ylmethanone
- [1-(2,2,3,3,4,4,4-heptachlorobutyl)-7-hydroxyindol-3-yl]-naphthalen-1-ylmethanone
Uniqueness
The primary uniqueness of [1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-7-hydroxyindol-3-yl]-naphthalen-1-ylmethanone lies in its deuterium content. Deuterium substitution can significantly impact the compound’s chemical and physical properties, such as bond strength and reaction rates, making it a valuable tool in various scientific investigations.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
特性
分子式 |
C23H21NO2 |
|---|---|
分子量 |
350.5 g/mol |
IUPAC名 |
[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-7-hydroxyindol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C23H21NO2/c1-2-3-14-24-15-20(18-11-7-13-21(25)22(18)24)23(26)19-12-6-9-16-8-4-5-10-17(16)19/h4-13,15,25H,2-3,14H2,1H3/i1D3,2D2,3D2 |
InChIキー |
RERSSQCTZKUWMM-NCKGIQLSSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=C1C(=CC=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 |
正規SMILES |
CCCCN1C=C(C2=C1C(=CC=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10766525.png)


![(1S,3S,11R,14S)-14-(Hydroxymethyl)-3-[3-[[(1R,4R)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B10766534.png)
![N-[(2S)-1-[[1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B10766543.png)


![[(1S,2S,3R,6R,7R,9R,10S,11S,12S,13R,14S)-2,6,9,11,13,14-hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B10766573.png)
![[7-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766580.png)


![1-hydroxy-10,12-dimethoxy-8-methyl-4-[(4R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one](/img/structure/B10766618.png)
![5-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-7-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B10766621.png)

